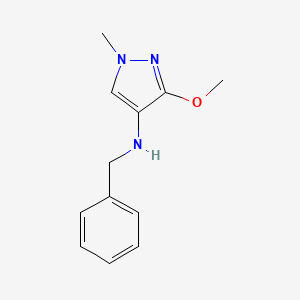![molecular formula C14H17F2N3 B11739637 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739637.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンは、ピラゾール誘導体のクラスに属する合成有機化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、フッ素とメチル基の両方があることを特徴としており、これはその化学的性質と生物学的活性に大きな影響を与える可能性があります。
準備方法
合成経路と反応条件
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンの合成は、通常、市販の前駆体から始めて、複数のステップを必要とします。一般的な合成経路の1つは次のとおりです。
ピラゾール環の形成: これは、ヒドラジンをβ-ジケトンまたはα、β-不飽和カルボニル化合物と酸性または塩基性条件下で反応させることで達成できます。
フッ素とメチル基の導入: フッ素化は、SelectfluorまたはN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を使用して行うことができます。メチル化は、メチルヨウ化物または硫酸ジメチルを塩基の存在下で使用して達成できます。
アミンとのカップリング: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC(ジシクロヘキシルカルボジイミド)などのカップリング試薬を使用して、ピラゾール誘導体を[(4-フルオロフェニル)メチル]アミンとカップリングします。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、およびグリーンケミストリーの原則の使用が含まれる場合があります。
化学反応解析
反応の種類
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンは、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: フッ素原子は、求核置換反応を使用して他の基と置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の形成。
還元: 対応するアルコールまたはアミンの形成。
置換: 置換されたピラゾール誘導体の形成。
科学研究への応用
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性を調査されています。
医学: 生物学的標的に結合する能力のために、潜在的な治療薬として探求されています。
工業: 新しい材料の開発に使用され、他の機能性化合物の合成のための前駆体として使用されます。
化学反応の分析
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other functional compounds.
作用機序
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フッ素原子の存在は、これらの標的に対する結合親和性と選択性を高めることができます。この化合物は、これらの標的の阻害または活性化を通じて効果を発揮し、さまざまな生物学的結果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミン
- 1-エチル-5-クロロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミン
- **1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-クロロフェニル)メチル]アミン
独自性
[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル][(4-フルオロフェニル)メチル]アミンは、フッ素とメチル基の両方があるため、ユニークです。これらは、その化学的性質と生物学的活性に大きな影響を与える可能性があります。これらの基の組み合わせは、その安定性、親油性、および生物学的標的に結合する能力を高めることができ、さまざまな科学研究への応用のための貴重な化合物となります。
特性
分子式 |
C14H17F2N3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-3-19-14(16)13(10(2)18-19)9-17-8-11-4-6-12(15)7-5-11/h4-7,17H,3,8-9H2,1-2H3 |
InChIキー |
JZMNQMULKCGMNC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11739569.png)

![3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11739585.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739586.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739602.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739604.png)
![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11739606.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739612.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739623.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739625.png)

